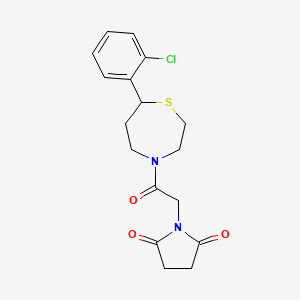

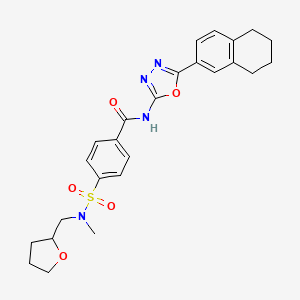

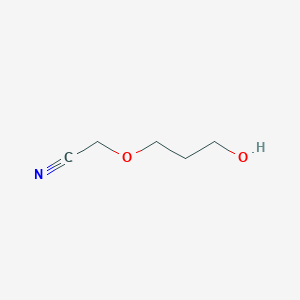

1-(2-(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)-2-oxoethyl)pyrrolidine-2,5-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a derivative of pyrrolidine-2,5-dione , which is an organic compound consisting of a 5-membered lactam . Pyrrolidines are a class of heterocyclic amines having a saturated five-membered ring .

Synthesis Analysis

While specific synthesis information for the compound was not found, a related compound, 3-(3-methylthiophen-2-yl)-1-(3-morpholinopropyl)pyrrolidine-2,5-dione hydrochloride, has been synthesized and evaluated for anticonvulsant activity .Mechanism of Action

Target of Action

Similar compounds with a pyrrolidine ring have been widely used by medicinal chemists to obtain compounds for the treatment of human diseases .

Mode of Action

It’s known that the pyrrolidine ring and its derivatives can efficiently explore the pharmacophore space due to sp3-hybridization, contributing to the stereochemistry of the molecule . This allows for different binding modes to enantioselective proteins, leading to a different biological profile of drug candidates .

Biochemical Pathways

Compounds with a similar structure have shown to influence voltage-gated sodium and calcium channels as well as gaba transporters .

Pharmacokinetics

The introduction of heteroatomic fragments in these molecules is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .

Result of Action

A compound with a similar structure showed higher ed50 value than those of the reference drugs: valproic acid (vpa) and ethosuximide (etx) in the mes test, and in the 6 hz test .

Action Environment

The spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Advantages and Limitations for Lab Experiments

The advantages of using 1-(2-(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)-2-oxoethyl)pyrrolidine-2,5-dione in lab experiments include its potential as a lead compound for the development of new drugs, its ability to inhibit the growth of cancer cells, and its ability to modulate the activity of GABA receptors. The limitations of using this compound in lab experiments include its complex synthesis method, its potential toxicity, and the limited understanding of its mechanism of action.

Future Directions

There are several future directions for the study of 1-(2-(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)-2-oxoethyl)pyrrolidine-2,5-dione. One direction is the further study of its potential in cancer research, including the development of new drugs based on this compound. Another direction is the study of its potential in neuroscience, including the modulation of GABA receptor activity. Additionally, the mechanism of action of this compound in drug discovery is still being studied, and further research in this area could lead to the development of new drugs.

Synthesis Methods

The synthesis of 1-(2-(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)-2-oxoethyl)pyrrolidine-2,5-dione involves the reaction of 2-amino-4-chlorophenylthiazole with 2-bromoacetylpyrrolidine-2,5-dione in the presence of a base. The resulting compound is then subjected to further reactions to produce the final product, this compound. The synthesis of this compound is a complex process that requires specialized equipment and expertise.

Scientific Research Applications

1-(2-(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)-2-oxoethyl)pyrrolidine-2,5-dione has been extensively studied in scientific research due to its potential in various fields. In cancer research, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis. In neuroscience, this compound has been shown to modulate the activity of GABA receptors, which are important in the regulation of neuronal activity. This compound has also been studied in drug discovery, where it has shown potential as a lead compound for the development of new drugs.

Properties

IUPAC Name |

1-[2-[7-(2-chlorophenyl)-1,4-thiazepan-4-yl]-2-oxoethyl]pyrrolidine-2,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19ClN2O3S/c18-13-4-2-1-3-12(13)14-7-8-19(9-10-24-14)17(23)11-20-15(21)5-6-16(20)22/h1-4,14H,5-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDBBMTKNFKZQCI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCSC1C2=CC=CC=C2Cl)C(=O)CN3C(=O)CCC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19ClN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(1,3-benzodioxol-5-ylmethyl)-7-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione](/img/no-structure.png)

![2-[(3E)-1-(dimethylamino)-3-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethoxy]imino}propylidene]propanedinitrile](/img/structure/B2423960.png)

![L-Serine, N-[(4-chlorophenyl)sulfonyl]-](/img/structure/B2423965.png)

![3-chloro-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-1-benzothiophene-2-carboxamide](/img/structure/B2423966.png)

![3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1-methyl-7-piperidin-1-ylquinolin-4(1H)-one](/img/structure/B2423970.png)

![4-(trifluoromethyl)benzenecarbaldehyde N-[3-(trifluoromethyl)-2-quinoxalinyl]hydrazone](/img/structure/B2423973.png)